2-Bromo-3-chloro-5-fluoroisonicotinaldehyde 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 2092831-98-4
VCID: VC2612676
InChI: InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
SMILES: C1=C(C(=C(C(=N1)Br)Cl)C=O)F
Molecular Formula: C6H2BrClFNO
Molecular Weight: 238.44 g/mol

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde

CAS No.: 2092831-98-4

Cat. No.: VC2612676

Molecular Formula: C6H2BrClFNO

Molecular Weight: 238.44 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde - 2092831-98-4

Specification

CAS No. 2092831-98-4
Molecular Formula C6H2BrClFNO
Molecular Weight 238.44 g/mol
IUPAC Name 2-bromo-3-chloro-5-fluoropyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Standard InChI Key SYCPMPKSUUUZEV-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Br)Cl)C=O)F
Canonical SMILES C1=C(C(=C(C(=N1)Br)Cl)C=O)F

Introduction

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is an organic compound belonging to the category of halogenated isonicotinyl derivatives. It features a pyridine ring with bromine, chlorine, and fluorine substituents, contributing to its unique chemical properties and reactivity. This compound is recognized for its potential applications in medicinal chemistry and material science, particularly in the development of new therapeutic agents and advanced materials.

Synthesis Methods

The synthesis of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde typically involves halogenation reactions on isonicotinic aldehyde derivatives. Common synthetic pathways include:

  • Using a mixture of bromine and phosphorous pentachloride to introduce the desired halogens onto the aromatic ring.

  • Controlled conditions such as temperature and the presence of catalysts or solvents are crucial for facilitating the halogenation process.

Applications in Research

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde participates in several chemical reactions and has diverse applications in scientific research:

  • Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting inflammation or microbial resistance pathways.

  • Material Science: Its unique chemical properties make it valuable for developing advanced materials.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is classified as hazardous due to its potential toxicity and reactivity. Proper safety measures should be observed when handling this compound, including the use of protective equipment and adherence to laboratory safety protocols.

Research Findings

Research on 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde highlights its potential in developing new therapeutic agents and advanced materials. The compound's reactivity is influenced by the electron-withdrawing effects of its halogen substituents, which enhance its participation in various chemical reactions.

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